molecular formula C₁₄¹³C₆H₂₅N₃O B1156290 2-Benzotriazolyl-4-tert-octylphenol-13C6

2-Benzotriazolyl-4-tert-octylphenol-13C6

Cat. No.: B1156290
M. Wt: 329.39
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzotriazolyl-4-tert-octylphenol-13C6 is a carbon-13 isotopically labeled derivative of 2-benzotriazolyl-4-tert-octylphenol, a compound widely recognized for its role as a ultraviolet (UV) light stabilizer in polymers and coatings. The incorporation of six carbon-13 isotopes enables precise tracking in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies, making it invaluable in advanced material science and pharmaceutical research . Its structure combines a benzotriazole moiety (known for UV absorption) with a bulky tert-octylphenol group, which enhances solubility in nonpolar matrices and reduces volatility.

Properties

Molecular Formula

C₁₄¹³C₆H₂₅N₃O

Molecular Weight

329.39

Synonyms

1268A-13C6;  2-(2-Hydroxy-5-t-octylphenyl)-2H-benzotriazole-13C6;  2-(2-Hydroxy-5-t-octylphenyl)benzotriazole-13C6;  2-(2-Hydroxy-5-tert-octylphenyl)-2H-benzotriazole-13C6;  2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole-13C6;  2-(2H-Benzotriazol-2-yl)-4-(

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with three structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Isotopic Label Primary Application
2-Benzotriazolyl-4-tert-octylphenol-13C6 Benzotriazole, tert-octylphenol 13C6 UV Stabilization, NMR Tracking
2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester Benzyl ester, nitro group 13C6 NMR Probes, Drug Synthesis
2-(Benzoxazol-2-yl)-2H-imidazol-4-ylphenol (e.g., compound 9f from ) Benzoxazole, imidazole None Organic Synthesis, Catalysis
Key Observations:
  • Benzotriazole vs. Benzoxazole/Imidazole Systems: The benzotriazole group in the target compound provides superior UV absorption (280–400 nm) compared to benzoxazole-based analogs, which are more commonly used in fluorescence studies or catalysis . The tert-octylphenol substituent further enhances photostability, a feature absent in simpler phenolic derivatives.
  • Isotopic Labeling: Unlike the non-labeled benzoxazolyl-imidazolyl phenol in , the 13C6 label in this compound allows for detailed mechanistic studies in polymer degradation and drug metabolism, similar to the benzoic acid ester in .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester Benzoxazolyl-Imidazolyl Phenol (9f)
Molecular Weight (g/mol) ~450 (estimated) 385 (calculated) 320 (from XRD data )
Solubility High in toluene, low in water Moderate in DMSO, low in water Soluble in polar aprotic solvents
UV λmax (nm) 345 265 (nitro group absorption) 310 (benzoxazole absorption)
  • Solubility : The tert-octyl group in the target compound improves compatibility with hydrophobic polymers, whereas the nitro-containing benzoic acid ester () is better suited for polar reaction environments.
  • UV Absorption : The benzotriazole system offers broader UV protection compared to benzoxazole derivatives, making it preferable for outdoor applications .

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